Home > Products > Screening Compounds P68670 > OVA Peptide(257-264) (TFA)
OVA Peptide(257-264) (TFA) -

OVA Peptide(257-264) (TFA)

Catalog Number: EVT-10901385
CAS Number:
Molecular Formula: C47H75F3N10O15
Molecular Weight: 1077.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

OVA Peptide (257-264) (TFA), also known as Ovalbumin Peptide 257-264 trifluoroacetic acid salt, is a synthetic peptide fragment derived from the ovalbumin protein. This peptide corresponds to an octameric sequence (SIINFEKL) that serves as a class I restricted epitope presented by the major histocompatibility complex (MHC) molecule H-2Kb. It is predominantly utilized in immunological research to stimulate the activation of CD8+ cytotoxic T lymphocytes, making it a valuable tool in studies related to immune responses and vaccine development .

Source

Ovalbumin is a glycoprotein found in egg whites and is recognized for its immunogenic properties. The peptide OVA (257-264) is specifically derived from this protein, which contains various B-cell epitopes and T-cell epitopes that are significant in both mouse and human immune responses .

Classification

OVA Peptide (257-264) falls under the category of antigenic peptides, which are crucial for studying T cell immunity. It is classified as a class I MHC-restricted peptide, meaning it interacts with CD8+ T cells and plays a critical role in cellular immunity .

Synthesis Analysis

Methods

The synthesis of OVA Peptide (257-264) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in laboratory settings.

Technical Details:

  1. Coupling: Amino acids are activated using reagents such as trifluoroacetic anhydride and coupled sequentially to a growing peptide chain anchored to a solid resin.
  2. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .

Industrial production mirrors laboratory synthesis but utilizes automated synthesizers for efficiency and scalability. The final product is purified to achieve a purity level exceeding 95% .

Molecular Structure Analysis

Structure

The molecular structure of OVA Peptide (257-264) can be represented by its sequence:

SIINFEKL\text{SIINFEKL}

Data

  • Molecular Weight: Approximately 963.16 g/mol
  • Chemical Formula: C₄₅H₇₄N₁₀O₁₃
  • Purity: Typically > 95% .
Chemical Reactions Analysis

Reactions

During its synthesis, OVA Peptide (257-264) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions:

  • Coupling Reagents: Trifluoroacetic anhydride, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
  • Deprotection Reagents: Trifluoroacetic acid.
  • Cleavage Reagents: Mixtures of trifluoroacetic acid with scavengers such as water, triisopropylsilane, and ethanedithiol .
Mechanism of Action

OVA Peptide (257-264) functions by binding to the MHC class I molecule H-2Kb on antigen-presenting cells. This complex is recognized by the T cell receptor on CD8+ T cells, leading to their activation. The activation process involves a cascade of intracellular signaling events primarily driven by tyrosine phosphorylation, ultimately resulting in T cell proliferation and differentiation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a freeze-dried powder.
  • Solubility: Soluble in aqueous solutions depending on pH and concentration.

Chemical Properties

Applications

OVA Peptide (257-264) has several scientific applications:

  1. T Cell Stimulation: Used extensively in research to stimulate T cells from peripheral blood mononuclear cells.
  2. Immunological Assays: Employed in assays like ELISPOT to quantify peptide epitope specificity and interferon-gamma releasing effector cells.
  3. Vaccine Development: Investigated as an adjuvant in immunotherapeutic vaccine studies due to its ability to stimulate immune responses.
  4. Hydrogel Formation: Exhibits self-assembly properties that allow it to form stable hydrogels, which can further enhance immune responses when used as adjuvants .
Introduction to OVA Peptide(257-264) in Immunological Research

Historical Context of Ovalbumin as a Model Antigen in Adaptive Immunity

Ovalbumin (OVA), the predominant glycoprotein in egg white, has served as a cornerstone model antigen in immunology for over five decades. Its adoption stems from several intrinsic properties: moderate immunogenicity, well-characterized structure, and relevance to food allergy research. As a 45 kDa protein containing both B-cell and T-cell epitopes, OVA enables comprehensive studies of adaptive immunity mechanisms. Early work established that OVA contains multiple major histocompatibility complex (MHC) class I and II-restricted epitopes capable of eliciting robust humoral and cell-mediated immune responses in murine models [7] [10]. This multifaceted immunogenicity has positioned OVA as an indispensable tool for investigating antigen processing pathways, epitope mapping, and immune cell activation dynamics.

OVA's significance extends beyond fundamental immunology into applied research. Its epitopes have been extensively mapped in both murine and human systems, revealing context-dependent presentation patterns. For example, studies comparing administration routes (oral, subcutaneous, intraperitoneal) demonstrated that entry method significantly influences which epitopes dominate immune responses [10]. This plasticity makes OVA exceptionally valuable for evaluating vaccine delivery strategies and allergen-specific immunotherapies. Furthermore, the development of OVA-expressing tumor cell lines (e.g., E.G7) established OVA as a critical model for cancer immunotherapy research, enabling standardized assessment of T-cell responses against tumor-associated antigens [5].

Table 1: Key Epitopes of Ovalbumin in Murine Immunology

Epitope PositionEpitope SequenceMHC RestrictionImmune Response CharacteristicsPrimary Research Applications
55-62KVVRFDKLH-2KbWeak cytolytic T-cell responseAntigen processing studies
257-264SIINFEKLH-2KbStrong CD8+ T-cell activationCancer immunotherapy models
323-339ISQAVHAAHAEINEAGRI-AdDominant CD4+ Th2 responseAllergy mechanism studies
176-183TEWTSSNVH-2KbLow T-cell immunogenicityEpitope immunodominance studies

Role of SIINFEKL as a Canonical MHC Class I-Restricted Epitope

The octameric peptide SIINFEKL (OVA257-264) represents the most extensively characterized MHC class I-restricted epitope in immunology. This peptide binds with high affinity (IC50 ≈ 10 nM) to the H-2Kb molecule in C57BL/6 mice [1] [5], forming a stable peptide-MHC complex readily recognized by CD8+ T cells. Its canonical status arises from several unique properties: consistent immunogenicity across diverse delivery platforms, predictable processing kinetics, and the availability of specialized reagents for detection. The development of the 25-D1.16 monoclonal antibody, which specifically recognizes SIINFEKL-H-2Kb complexes, revolutionized quantitative analysis of antigen presentation [10], enabling precise tracking of epitope density on antigen-presenting cells.

A particularly fascinating aspect of SIINFEKL immunobiology is its context-dependent processing. Research demonstrates that the TAP (Transporter Associated with Antigen Processing)-independence of SIINFEKL presentation varies significantly depending on its protein context:

  • When contained within full-length ovalbumin, presentation is strongly TAP-dependent (≈100-fold reduction in TAP1-/- macrophages)
  • In Crl-OVA or maltose binding protein-Crl-OVA bacterial fusion proteins, presentation exhibits minimal TAP dependence (only 3-5 fold reduction) [1] [2]

This differential processing suggests compartmentalization of antigen processing pathways. Chloroquine inhibition studies further revealed that acidic compartments contribute more substantially to processing of full-length OVA than to fusion proteins containing SIINFEKL [2]. These findings fundamentally reshaped understanding of exogenous antigen presentation pathways and established SIINFEKL as an essential probe for studying non-canonical MHC class I presentation mechanisms.

Table 2: Context-Dependent Presentation Efficiency of SIINFEKL Epitope

Antigen SourceRelative Presentation Efficiency in C57BL/6 MacrophagesRelative Presentation Efficiency in TAP1-/- MacrophagesTAP Dependence Profile
Full-length ovalbumin (native)100%≈1%High dependence
Crl-OVA fusion protein85-90%≈20-30%Low dependence
MBP-Crl-OVA fusion protein80-85%≈15-25%Low dependence
Synthetic SIINFEKL peptide95-100%90-95%Minimal dependence

Significance of Trifluoroacetate (TFA) Counter-Ion in Peptide Stabilization and Bioactivity

The trifluoroacetate (TFA) salt form of OVA peptide(257-264) is not merely an incidental feature but a critical determinant of the peptide's physicochemical and functional properties. TFA counter-ions significantly enhance peptide solubility in aqueous environments (≥12 mg/mL in water) compared to non-salt forms, facilitating preparation of stock solutions for immunological assays [1] [6]. This solubility is paramount for in vitro applications where precise concentration control is essential, particularly in T-cell stimulation experiments requiring specific peptide concentrations for optimal activation.

The stabilizing influence of TFA extends to preserving peptide integrity during storage. OVA peptide(257-264) TFA maintains >95% purity when stored lyophilized at -80°C for up to two years, with minimal degradation observed [1]. This stability profile ensures experimental reproducibility across laboratories and over extended study durations. Perhaps most remarkably, the TFA counter-ion influences the peptide's supramolecular behavior. Research demonstrates that SIINFEKL-TFA spontaneously self-assembles into β-sheet-rich nanofibers that form stable hydrogels, a property characterized through multiple analytical techniques:

  • Spectroscopic Analysis: Circular dichroism and infrared spectroscopy confirm β-sheet secondary structure
  • Scattering Techniques: Small angle X-ray scattering reveals fibrillar organization
  • Microscopy: Transmission electron microscopy visualizes interconnected nanofiber networks
  • Rheology: Mechanical testing demonstrates viscoelastic properties characteristic of true hydrogels [6]

This self-assembly property has profound implications for the peptide's immunological activity. Peptide hydrogels inherently exhibit adjuvant-like properties due to their particulate nature and sustained release characteristics. The hydrogel form of SIINFEKL-TFA enhances CD8+ T-cell activation compared to monomeric peptide solutions, likely through prolonged antigen persistence and innate immune stimulation [6]. This discovery necessitates reevaluation of historical data using SIINFEKL in adjuvant studies, as its inherent self-assembly properties may have contributed significantly to observed immune responses. Furthermore, the hydrogel-forming capacity opens novel therapeutic applications in drug delivery systems where sustained T-cell activation is desirable, such as in cancer immunotherapy or chronic infection models.

The TFA counter-ion thus serves multiple essential functions: it stabilizes the peptide structure during storage, enables preparation of concentrated aqueous solutions for experimental use, and unexpectedly contributes to the peptide's capacity for higher-order organization that enhances its immunostimulatory properties. These attributes collectively establish OVA peptide(257-264) TFA as not merely a soluble antigenic peptide but as a structurally sophisticated immunological tool with unique biophysical behaviors that directly influence its research applications.

Properties

Product Name

OVA Peptide(257-264) (TFA)

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C47H75F3N10O15

Molecular Weight

1077.2 g/mol

InChI

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1

InChI Key

BRUCWCULSHVYBQ-VPZPQSBKSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.